molecular formula C21H22N2O2 B2718319 6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 850900-10-6

6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2718319
CAS No.: 850900-10-6
M. Wt: 334.419
InChI Key: FGYFXMRAFAJLCV-UHFFFAOYSA-N
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Description

6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the reaction of 6-methyl-4-chloromethylchromen-2-one with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Benzylpiperazin-1-yl)methyl]chromen-2-one
  • 4-[(4-Ethylpiperazin-1-yl)methyl]chromen-2-one
  • 4-[(4-Methylpiperazin-1-yl)methyl]chromen-2-one

Uniqueness

6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to the presence of the phenyl group on the piperazine moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

IUPAC Name

6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-16-7-8-20-19(13-16)17(14-21(24)25-20)15-22-9-11-23(12-10-22)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYFXMRAFAJLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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